DL-Ethionine

Enzyme Kinetics Methylation S-Adenosylmethionine (SAM) Metabolism

Ensure experimental validity with DL-Ethionine (CAS 67-21-0), the S-ethyl analog of methionine. Unlike selenomethionine or other derivatives, its unique steric and electronic profile—characterized by a larger ethyl group—specifically alters binding affinity to methionine adenosyltransferase (MAT) and aminoacyl-tRNA synthetase. This precise molecular alteration is the mechanistic basis for its validated utility as a reproducible tool for inducing acute pancreatitis (via choline-deficient diet supplementation) and hepatocarcinogenesis in rodent models. Substitution with a seemingly similar analog will lead to fundamentally different experimental outcomes. Procure only the validated tool.

Molecular Formula C6H13NO2S
Molecular Weight 163.24 g/mol
CAS No. 535-32-0
Cat. No. B556036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Ethionine
CAS535-32-0
Molecular FormulaC6H13NO2S
Molecular Weight163.24 g/mol
Structural Identifiers
SMILESCCSCCC(C(=O)O)N
InChIInChI=1S/C6H13NO2S/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)
InChIKeyGGLZPLKKBSSKCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 to 5 mg/mL at 64 °F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





DL-Ethionine (CAS 67-21-0): A Racemic Methionine Antagonist for Biochemical Research and In Vivo Modeling


DL-Ethionine (CAS 67-21-0) is a non-proteinogenic, sulfur-containing alpha-amino acid that acts as an antimetabolite and competitive antagonist of the essential amino acid L-methionine [1]. Structurally, it is the S-ethyl analog of methionine, wherein the methyl group on the sulfur atom is replaced by an ethyl group [1]. As a racemic mixture of D- and L-ethionine, this compound is primarily utilized as a research tool in biochemical studies of methylation, translation fidelity, and in the establishment of in vivo models of pancreatitis and hepatocarcinogenesis [1].

Why Methionine Analogs Are Not Interchangeable: The Case for DL-Ethionine's Specificity


While DL-Ethionine shares a core structure with other methionine analogs, its unique ethyl substitution on the sulfur atom confers distinct biochemical properties that cannot be assumed for the class. Unlike the native substrate methionine or other analogs like selenomethionine, the larger ethyl group of ethionine creates a steric and electronic environment that alters its binding affinity to key enzymes like methionine adenosyltransferase (MAT) and aminoacyl-tRNA synthetase, as quantified by its specific Michaelis constant (Km) and inhibition constant (Ki) values [1][2]. This precise molecular alteration is the basis for its specific toxicological profile and its utility in generating models of acute pancreatitis and hepatocarcinogenesis, effects that are not uniformly observed with other methionine derivatives [3]. Consequently, substitution with a seemingly similar analog could lead to fundamentally different experimental outcomes, rendering direct comparative or control data invalid.

DL-Ethionine's Quantifiable Differentiation: Comparative Enzyme Kinetics and In Vivo Phenotypes


DL-Ethionine as a Methionine Adenosyltransferase (MAT) Substrate and Inhibitor Compared to Methionine and Selenomethionine

DL-Ethionine acts as both a substrate and a competitive inhibitor of methionine adenosyltransferase (MAT), the enzyme responsible for synthesizing the universal methyl donor S-adenosylmethionine (SAM). In a study using Friend erythroleukemic cell gamma isozyme, L-ethionine exhibited a substrate Km of 30 µM and a competitive inhibition Ki of 150 µM against methionine [1]. This compares to a methionine Km of 10.6 µM for the same enzyme [1]. In another comparative study with rat liver MAT, L-ethionine and L-selenomethionine were evaluated; while specific numerical values are not extracted from the provided text, the study confirms their role as competitive substrates with distinct affinities [2]. Furthermore, ethionine has been identified as an effective inhibitor of SAM formation, with a reported Ki of 4.9 mM, compared to a Ki of 2.4 mM for trifluoromethionine, another methionine analog [3].

Enzyme Kinetics Methylation S-Adenosylmethionine (SAM) Metabolism

DL-Ethionine's Reduced Affinity for Aminoacyl-tRNA Synthetase Compared to Methionine

DL-Ethionine competes with methionine for incorporation into nascent polypeptide chains via aminoacyl-tRNA synthetase. In an in vitro system using Ochromonas danica, the affinity of this enzyme for methionine (Km = 8.8 µM) was significantly higher than for ethionine (Km = 500 µM) [1]. This represents a roughly 57-fold difference in binding affinity. Ethionine also inhibited methionine binding with a Ki of 340 µM [1]. These quantitative differences underscore that while ethionine can be mis-incorporated into proteins, it is a far less efficient substrate than the native amino acid.

Translation Fidelity Protein Synthesis Aminoacyl-tRNA Synthetase

Species-Specific Carcinogenicity: A Differential Property of DL-Ethionine Between Rats and Hamsters

A key differentiating property of DL-ethionine is its species-specific carcinogenicity. While DL-ethionine is a well-established hepatocarcinogen in the rat, it has been demonstrated to be non-carcinogenic in the hamster [1]. This binary, qualitative difference is a critical factor in experimental design. The differential effect is hypothesized to stem from variations in the metabolism and accumulation of the active metabolite S-adenosylethionine (AdoEth) between the two species, offering a unique tool to dissect the biochemical requirements for chemical carcinogenesis [1].

Carcinogenesis Hepatotoxicity Species-Specific Metabolism

Equivalent In Vivo Toxicity of D- and L-Isomers in DL-Ethionine

Unlike many chiral molecules where biological activity is restricted to a single enantiomer, the D- and L-isomers of ethionine have been shown to be equally effective in producing pancreatic, renal, and hepatic damage in both rats and mice [1]. This was demonstrated in a study where both isomers independently caused comparable fatty infiltration of the liver and pancreatic damage, as well as intralobular hepatic fibrosis upon chronic administration [1]. This is in contrast to the native amino acid methionine, where the L-isomer is the biologically active form.

Stereospecificity Toxicology In Vivo Modeling

Molecular Weight-Dependent Discrimination in Ribosomal Protein Synthesis

The fidelity of protein synthesis in the presence of methionine and its analog ethionine can be quantified using a 'discrimination ratio,' which measures the preference for the native amino acid over the analog. In a study on C57BL/6J mouse liver, the discrimination ratio for methionine over ethionine in ribosomal protein synthesis was found to increase with protein molecular weight [1]. For a protein of 11,000 Daltons, the ratio was 20, meaning methionine was incorporated 20 times more efficiently. For a larger protein of 52,000 Daltons, the ratio rose to 150 [1]. This indicates that the error rate of incorporating ethionine is not uniform and is significantly higher for larger proteins, which are more complex and require greater translational precision.

Proteomics Aging Translational Fidelity

Sex-Specific Differences in Metabolic Oxidation of Ethionine vs. Methionine

The metabolic fate of ethionine differs from methionine in a sex-dependent manner. A comparative study in rats found that while the oxidation of methionine to respiratory CO2 was greater in females than in males, the opposite was true for ethionine; its oxidation was greater in males [1]. Furthermore, the study observed an inverse relationship between the oxidation of each amino acid and its incorporation into tissue components. The presence of methionine in the diet increased the oxidation of ethionine, and vice versa, demonstrating their metabolic interplay [1].

Metabolism Sexual Dimorphism Toxicokinetics

Defined Application Scenarios for DL-Ethionine Based on Verified Differential Evidence


Modeling Acute Pancreatitis and Oxidative Stress In Vivo

DL-Ethionine is a validated tool for inducing reproducible acute pancreatitis in rodent models. Its efficacy stems from its ability to disrupt methionine metabolism and protein synthesis, leading to pancreatic acinar cell injury [1]. The equal toxicity of both D- and L-isomers ensures consistent and robust phenotypic outcomes [1]. Standard protocols involve feeding a choline-deficient diet supplemented with 0.15-2% DL-ethionine in drinking water or diet for 1-4 weeks to induce pancreatic necrosis and inflammation, making it suitable for preclinical studies of pancreatitis and for testing potential therapeutic interventions .

Establishing Liver Carcinogenesis Models for Oncology Research

DL-Ethionine is a potent and widely used hepatocarcinogen, particularly in rat models. Its carcinogenic action is linked to the accumulation of its metabolite, S-adenosylethionine, which disrupts normal cellular methylation processes [2]. This property is exploited in long-term feeding studies (often using a choline-deficient diet supplemented with 0.05-0.25% DL-ethionine) to study the mechanisms of chemical hepatocarcinogenesis, the role of DNA hypomethylation, and the stepwise progression from liver injury to hepatocellular carcinoma [2][3]. The documented species-specificity, wherein it is carcinogenic in rats but not hamsters, provides a unique comparative model for dissecting the molecular events essential for tumor development [3].

Investigating Translational Fidelity and Protein Synthesis Errors

As a close structural analog of methionine, DL-ethionine is a primary research tool for studying the fidelity of protein translation. Its defined, lower affinity for aminoacyl-tRNA synthetase (Km = 500 µM) compared to methionine (Km = 8.8 µM) allows for controlled studies of amino acid misincorporation [4]. Researchers use DL-ethionine to examine the consequences of mistranslation on proteome integrity, cellular stress responses, and the role of protein errors in aging and disease. The molecular weight-dependent discrimination ratio (ranging from 20 to 150) provides a quantitative framework for analyzing which proteins are most susceptible to this form of translational error [5].

Dissecting S-Adenosylmethionine (SAM)-Dependent Methylation Pathways

DL-Ethionine serves as a precise chemical probe for disrupting one-carbon metabolism and SAM-dependent methylation reactions. By acting as a competitive substrate and inhibitor of methionine adenosyltransferase (MAT), it reduces the synthesis of SAM, the cell's primary methyl donor, and leads to the formation of the aberrant metabolite S-adenosylethionine [6][7]. With a quantified Ki of 4.9 mM for MAT inhibition and a substrate Km of 30 µM for specific isozymes, researchers can calibrate its use to achieve specific levels of pathway inhibition [6][7]. This makes it invaluable for studying the role of DNA, RNA, and protein methylation in epigenetic regulation, cellular differentiation, and oncogenesis.

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